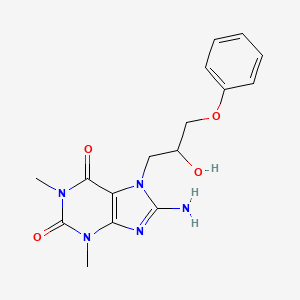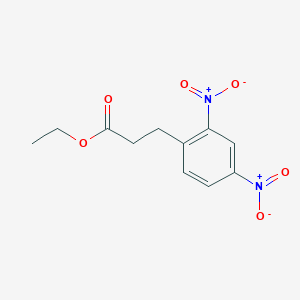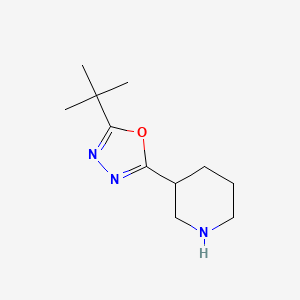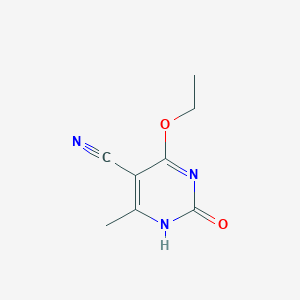![molecular formula C15H17N5O4S2 B2479118 1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pipéridin-4-yl)-3-méthylimidazolidine-2,4-dione CAS No. 2194905-10-5](/img/structure/B2479118.png)
1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pipéridin-4-yl)-3-méthylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H17N5O4S2 and its molecular weight is 395.45. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr! Voici une analyse complète des applications de recherche scientifique de la 1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pipéridin-4-yl)-3-méthylimidazolidine-2,4-dione :
Photovoltaïque organique
Le motif benzo[c][1,2,5]thiadiazole (BTZ) dans ce composé est connu pour ses fortes propriétés d’acceptrice d’électrons, ce qui en fait un composant précieux dans les photovoltaïques organiques. Ces matériaux sont utilisés dans le développement de cellules solaires organiques, qui convertissent la lumière du soleil en électricité. Le groupe BTZ contribue à améliorer l’efficacité de l’absorption de la lumière et de la séparation de charge, ce qui est essentiel pour améliorer les performances des cellules solaires .
Capteurs fluorescents
Ce composé peut être utilisé comme capteur fluorescent en raison de la capacité du groupe BTZ à émettre de la lumière lors de l’excitation. Les capteurs fluorescents sont largement utilisés dans les applications de détection biologique et chimique, y compris la détection des ions métalliques, des changements de pH et des biomolécules. La sensibilité et la sélectivité élevées des capteurs à base de BTZ les rendent idéales pour la surveillance en temps réel dans divers environnements .
Sondes de bio-imagerie
En bio-imagerie, les propriétés fluorescentes du motif BTZ sont exploitées pour visualiser les structures et les processus biologiques. Ce composé peut être utilisé pour étiqueter et suivre les composants cellulaires tels que les gouttelettes lipidiques, les mitochondries et les membranes plasmiques. Sa capacité à fournir des images à haute résolution en fait un outil précieux dans le diagnostic médical et la recherche .
Photocatalyse
La structure du composé lui permet d’agir comme un photocatalyseur, facilitant les réactions chimiques sous irradiation lumineuse. La photocatalyse est une approche de chimie verte qui utilise l’énergie lumineuse pour piloter les réactions, réduisant ainsi le besoin de produits chimiques et de conditions difficiles. Cette application est particulièrement pertinente dans la remédiation environnementale, où les photocatalyseurs peuvent dégrader les polluants dans l’eau et l’air .
Diodes électroluminescentes organiques (OLED)
Le groupe BTZ est également utilisé dans le développement des OLED, qui sont des composants essentiels des technologies d’affichage modernes. Les OLED offrent des avantages tels qu’une luminosité élevée, une faible consommation d’énergie et une flexibilité. Les propriétés d’acceptrice d’électrons du composé améliorent l’efficacité et la stabilité des dispositifs OLED, les rendant adaptés à une utilisation dans les smartphones, les téléviseurs et d’autres applications d’affichage .
Capteurs électrochimiques
Ce composé peut être utilisé dans des capteurs électrochimiques, qui détectent les changements chimiques en mesurant les signaux électriques. La nature acceptrice d’électrons du groupe BTZ améliore la sensibilité et la sélectivité de ces capteurs, les rendant utiles dans la surveillance environnementale, le diagnostic médical et le contrôle des processus industriels .
Polymères conjugués
Dans le domaine de la science des matériaux, le composé peut être incorporé dans des polymères conjugués, qui sont utilisés dans diverses applications électroniques et optoélectroniques. Ces polymères présentent des propriétés électriques et optiques uniques, les rendant adaptés à une utilisation dans l’électronique flexible, les capteurs et les dispositifs de stockage d’énergie .
Structures métallo-organiques (MOF)
Le motif BTZ peut être intégré dans des MOF, qui sont des matériaux poreux à surface élevée. Les MOF sont utilisés dans le stockage, la séparation et la catalyse des gaz. L’incorporation de ce composé dans les MOF peut améliorer leur stabilité et leurs fonctionnalités, les rendant plus efficaces dans des applications telles que la capture du carbone et le stockage de l’hydrogène .
Organic Chemistry Frontiers Organic Chemistry Frontiers MDPI
Mécanisme D'action
Target of Action
Compounds with the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It is known that electron donor–acceptor (d–a) systems based on the btz motif have potential applications as visible-light organophotocatalysts . This suggests that the compound might interact with its targets by accepting and donating electrons, thereby influencing the optoelectronic and photophysical properties of the system.
Biochemical Pathways
The btz motif has been researched for photocatalytic applications, primarily in heterogeneous systems involving btz containing metal–organic frameworks (mofs), covalent organic frameworks (cofs), and conjugated porous polymers (cpps) . This suggests that the compound might influence pathways related to photoredox catalysis.
Result of Action
It is known that compounds with the btz motif have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes . This suggests that the compound might have similar effects at the molecular and cellular level.
Action Environment
The use of light as a “traceless” reagent has been discussed in the context of photoredox catalysis , suggesting that light conditions might influence the compound’s action.
Propriétés
IUPAC Name |
1-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S2/c1-18-13(21)9-20(15(18)22)10-5-7-19(8-6-10)26(23,24)12-4-2-3-11-14(12)17-25-16-11/h2-4,10H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUVVTKPTAPYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2479037.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2479038.png)


![1-({1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2479045.png)


![4-(2-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2479050.png)

![N-[(cyclohexylcarbamothioyl)amino]-2-(4-fluorophenoxy)acetamide](/img/structure/B2479054.png)


